![molecular formula C16H20ClNO B149551 N-Desmethyl Phenyltoloxamine Hydrochloride CAS No. 75859-72-2](/img/structure/B149551.png)
N-Desmethyl Phenyltoloxamine Hydrochloride
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Overview
Description
Scientific Research Applications
I have conducted a thorough search for the scientific research applications of N-Desmethyl Phenyltoloxamine Hydrochloride , but unfortunately, the available information is limited. The search results primarily offer options to purchase the compound for research purposes, indicating its use in proteomics research . However, detailed descriptions of its unique applications in various scientific fields are not readily available in the search results.
Mechanism of Action
Target of Action
The primary target of N-Desmethyl Phenyltoloxamine Hydrochloride is the H1 receptor . This receptor plays a crucial role in the body’s inflammatory response, and blocking it can help alleviate symptoms of conditions like allergic rhinitis, allergic conjunctivitis, and urticaria .
Mode of Action
As a first-generation H1 antihistamine , N-Desmethyl Phenyltoloxamine Hydrochloride interferes with the agonist activity of histamine at the H1 receptor . This interference attenuates inflammatory processes, providing relief from various allergic conditions .
Biochemical Pathways
It is known that the compound can cross the blood-brain barrier and cause tranquilizing effects at cns histamine receptors . This ability to potentiate the effects of analgesics may be explained in part by its chemical nature as a first-generation H1 antihistamine .
Pharmacokinetics
It is known that the compound is capable of crossing the blood-brain barrier .
Result of Action
The primary therapeutic use of N-Desmethyl Phenyltoloxamine Hydrochloride is as an adjuvant therapy in various combination products containing an analgesic . It is expected to potentiate the pain-relieving effect of the analgesic component of the product . This makes it useful for the temporary relief of minor aches and pains like headache, muscular aches, backaches, minor arthritis pain, common cold, toothaches, menstrual cramps, etc .
Future Directions
properties
IUPAC Name |
2-(2-benzylphenoxy)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-11-12-18-16-10-6-5-9-15(16)13-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIUOGRMRZMCFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Phenyltoloxamine Hydrochloride |
Disclaimer and Information on In-Vitro Research Products
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